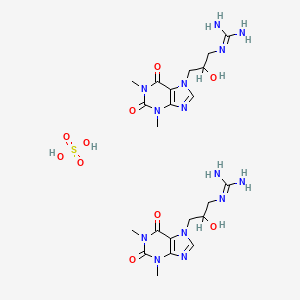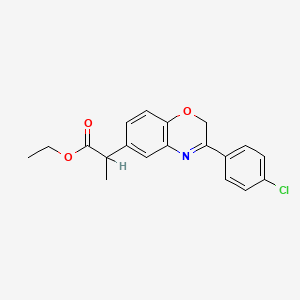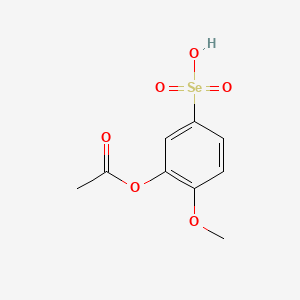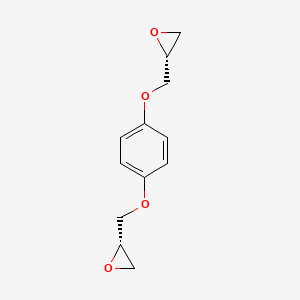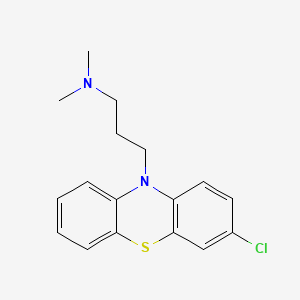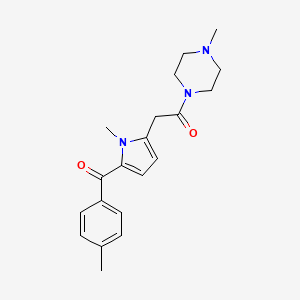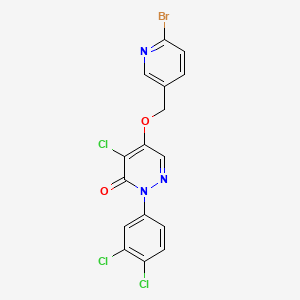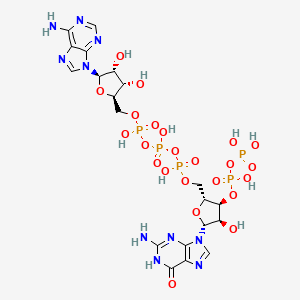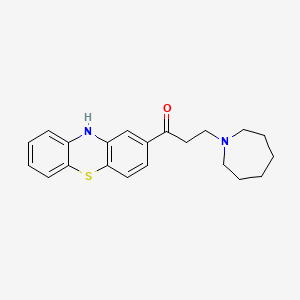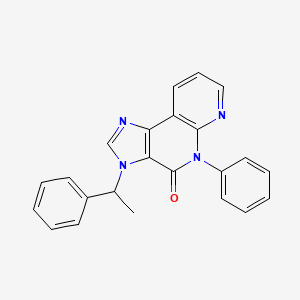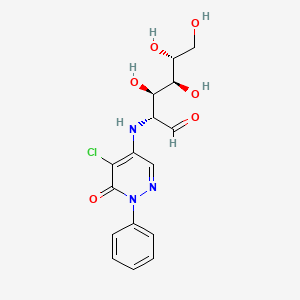
2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose is a complex organic compound that combines the structural features of a pyridazinone derivative and a deoxy sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Coupling with Deoxy-D-Glucose: The final step involves coupling the chlorinated pyridazinone with 2-deoxy-D-glucose. This can be achieved through nucleophilic substitution reactions, where the amino group of the deoxy sugar attacks the electrophilic carbon of the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the glucose moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, allowing for the introduction of various functional groups. Reagents such as sodium azide or thiols can be used for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose can be used as a probe to study glucose metabolism and transport. Its structural similarity to glucose allows it to interact with glucose transporters and enzymes, providing insights into their mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in glucose metabolism, affecting cellular energy production and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis.
5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl derivatives: Compounds with similar pyridazinone cores but different substituents.
Uniqueness
2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose is unique due to its combined structural features of a pyridazinone derivative and a deoxy sugar. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
16527-58-5 |
|---|---|
Molecular Formula |
C16H18ClN3O6 |
Molecular Weight |
383.78 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(5-chloro-6-oxo-1-phenylpyridazin-4-yl)amino]-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C16H18ClN3O6/c17-13-10(19-11(7-21)14(24)15(25)12(23)8-22)6-18-20(16(13)26)9-4-2-1-3-5-9/h1-7,11-12,14-15,19,22-25H,8H2/t11-,12+,14+,15+/m0/s1 |
InChI Key |
JXHFAAZPOXUYIT-CTHBEMJXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(C=O)C(C(C(CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


